molecular formula C10H18O3 B13653463 Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate

Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate

Cat. No.: B13653463
M. Wt: 186.25 g/mol
InChI Key: BSOAETQABZVESV-UHFFFAOYSA-N
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Description

Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a sec-butyl group and two methyl groups attached to the oxirane ring, along with a carboxylate ester functional group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate can be achieved through several methods. One common approach involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically proceeds under mild conditions, yielding the desired oxirane compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the epoxidation process can be carried out using hydrogen peroxide in the presence of a suitable catalyst, such as titanium silicalite-1 (TS-1). This method offers advantages in terms of efficiency and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed.

Major Products:

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • Methyl 3-(tert-butyl)-2,3-dimethyloxirane-2-carboxylate
  • Methyl 3-(isopropyl)-2,3-dimethyloxirane-2-carboxylate
  • Methyl 3-(ethyl)-2,3-dimethyloxirane-2-carboxylate

Comparison: Methyl 3-(sec-butyl)-2,3-dimethyloxirane-2-carboxylate is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-butan-2-yl-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-6-7(2)9(3)10(4,13-9)8(11)12-5/h7H,6H2,1-5H3

InChI Key

BSOAETQABZVESV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(C(O1)(C)C(=O)OC)C

Origin of Product

United States

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